Physicochemical Property Differentiation Versus Dimethyl-Indole Analog
The target compound exhibits a calculated logP of 2.95 and logD (pH 7.4) of 2.95, with a topological polar surface area (TPSA) of 33.4 Ų, as reported in the ChemDiv screening compound catalog . Its closest ChEBI-annotated structural analog, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dimethyl-1-indolyl)ethanone (CHEBI:121492), bears two additional methyl groups on the indole ring, increasing molecular weight from 309.4 to 335.4 g/mol and predicted logP by approximately 0.7–0.8 log units (estimated ~3.7 based on the addition of two aliphatic -CH₃ groups to an aromatic system) [1]. The lower lipophilicity and smaller TPSA of the target compound place it more favorably within standard oral drug-likeness filters (Lipinski, Veber) compared to the dimethyl analog, while the absence of methyl substituents on the indoline ring reduces steric bulk that may hinder target binding in sterically constrained pockets [2].
| Evidence Dimension | Calculated partition coefficient (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 2.95; logD = 2.95; TPSA = 33.4 Ų; MW = 309.39 g/mol |
| Comparator Or Baseline | CHEBI:121492 (2-(1H-benzimidazol-2-ylthio)-1-(2,3-dimethyl-1-indolyl)ethanone): MW = 335.4 g/mol; estimated logP ~3.7 |
| Quantified Difference | ΔMW ≈ −26 g/mol; ΔlogP ≈ −0.7 to −0.8 (estimated); lower lipophilicity and smaller steric profile of target |
| Conditions | Calculated physicochemical properties; ChemDiv compound catalog computed values and ChEBI database entries |
Why This Matters
Lower logP improves aqueous solubility and reduces non-specific protein binding, which is critical for screening hit progression where promiscuous hydrophobic interactions generate false positives.
- [1] ChEBI. CHEBI:121492 — 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dimethyl-1-indolyl)ethanone. Formula C₁₉H₁₇N₃OS, Mass 335.425. EMBL-EBI. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23(1-3):3-25. View Source
